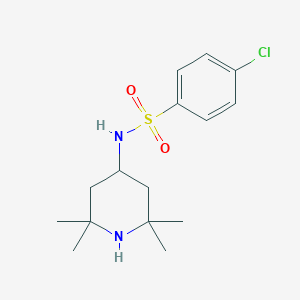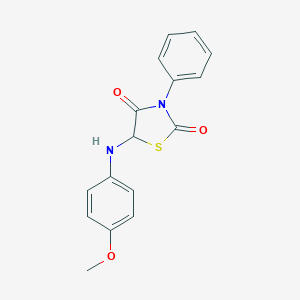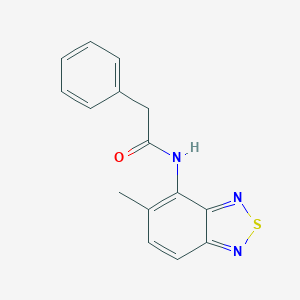
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an anti-parasitic drug for over 40 years. It was first synthesized in the 1960s and has since been used to treat Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi. In recent years, Nifurtimox has also been found to have potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids. In cancer cells, 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been shown to induce the production of ROS, leading to oxidative stress and ultimately, apoptosis.
Biochemical and physiological effects
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its anti-parasitic and anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria and fungi. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in lab experiments is that it is relatively easy to synthesize and is readily available. It has also been extensively studied, so there is a large body of literature on its properties and potential applications. However, one limitation is that it can be toxic to cells at high concentrations, so care must be taken when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide. One area of interest is the development of new analogs of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide that may have improved anti-cancer properties. Another area of interest is the study of the mechanism of action of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide, particularly its effects on ROS production and oxidative stress. Finally, there is potential for the use of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in combination with other anti-cancer drugs to improve their efficacy.
Synthesemethoden
The synthesis of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves the reaction of 2-methylpyridine with furan-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-nitro-2-furaldehyde in the presence of a base, such as triethylamine, to form 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been extensively studied for its anti-parasitic properties and has been used to treat Chagas disease in many countries. In recent years, there has been increasing interest in the potential use of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in cancer therapy. Studies have shown that 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C11H9N3O4 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c15-11(9-4-5-10(18-9)14(16)17)13-7-8-3-1-2-6-12-8/h1-6H,7H2,(H,13,15) |
InChI-Schlüssel |
RRUCAAUZCDYXHK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)


![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)